2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Lipophilicity Drug-likeness Permeability

2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2; molecular formula C20H17F3N4O2S; molecular weight 434.44 g/mol) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class. The compound features a p-tolyl urea moiety at the 2-position of the thiazole ring and a 3-trifluoromethylphenyl acetamide side chain at the 4-position.

Molecular Formula C20H17F3N4O2S
Molecular Weight 434.44
CAS No. 921484-06-2
Cat. No. B2852900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS921484-06-2
Molecular FormulaC20H17F3N4O2S
Molecular Weight434.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29)
InChIKeyQFVAUKMSCRNVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2): Procurement-Relevant Identity and Class Context


2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2; molecular formula C20H17F3N4O2S; molecular weight 434.44 g/mol) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class . The compound features a p-tolyl urea moiety at the 2-position of the thiazole ring and a 3-trifluoromethylphenyl acetamide side chain at the 4-position. This 2-ureido-thiazole scaffold has been extensively characterized in the patent and primary literature as a pharmacophore for cyclin-dependent kinase (CDK) inhibition, with disclosed utility in oncology and cell proliferative disorders . Computed physicochemical properties include XLogP3-AA of 3.9 and a hydrogen bond donor count of 3, which inform solubility and permeability expectations distinct from less lipophilic or differently substituted analogs .

Why Generic Substitution Fails for 2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2): Structural Determinants of Activity


The 2-ureido-thiazole class is exquisitely sensitive to substitution patterns on both the urea nitrogen and the acetamide side chain; minor structural modifications can profoundly alter kinase selectivity, antiproliferative potency, and physicochemical properties . The combination of a p-tolyl group on the urea and a 3-trifluoromethylphenyl group on the acetamide side chain creates a distinctive pharmacophore that is not replicated by close analogs such as the 2-methoxyphenyl urea variant (CAS 897613-88-6) or the N-(p-tolyl) acetamide variant (CAS 921465-62-5), each of which presents altered hydrogen-bonding capacity, steric bulk, and lipophilicity that can redirect target engagement away from CDK/cyclin complexes toward other kinase families . Therefore, generic substitution within this scaffold class carries a high risk of losing the intended biological profile, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Guide for 2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2) Versus Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile Versus 2-Methoxyphenyl Urea Analog (CAS 897613-88-6)

The target compound (CAS 921484-06-2) bears a p-tolyl group (XLogP3-AA = 3.9; HBD count = 3) , whereas its closest commercially cataloged analog, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 897613-88-6), contains a 2-methoxyphenyl group (XLogP3-AA = 3.1; HBD count = 3; molecular weight 450.44) . The ΔXLogP3-AA of +0.8 log units indicates higher membrane permeability potential for the target compound, while the molecular weight difference (434.44 vs. 450.44) contributes to improved ligand efficiency metrics.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity Versus N-(p-Tolyl) Acetamide Analog (CAS 921465-62-5)

The target compound possesses a 3-trifluoromethylphenyl acetamide side chain (HBA count = 7) , whereas the N-(p-tolyl) acetamide analog (CAS 921465-62-5) lacks the trifluoromethyl group (HBA count = 5; molecular formula C20H20N4O2S) . The two additional hydrogen bond acceptors in the target compound, contributed by the three fluorine atoms, provide enhanced capacity for polar interactions with kinase hinge regions and water-bridged contacts.

Hydrogen bonding Target engagement Solubility

Class-Level Kinase Inhibition Potential: CDK/Cyclin Inhibitory Activity of the 2-Ureido-Thiazole Scaffold

Patent disclosures establish that 2-ureido-1,3-thiazole derivatives, as a class, exhibit CDK/cyclin kinase inhibitory activity and are useful as antitumor agents with reduced toxicity compared to conventional cytotoxic drugs such as 5-fluorouracil, doxorubicin, and camptothecins . The class-level mechanism involves selective tumor cell cycle arrest and apoptosis induction. While direct head-to-head quantitative kinase inhibition data (e.g., IC50 values against specific CDK isoforms) for CAS 921484-06-2 remain limited in the public domain as of the time of this analysis, the compound's structural alignment with the claimed pharmacophore—including the 2-ureido-thiazole core—permits classification within this activity space .

Kinase inhibition CDK Antiproliferative

Best-Fit Research and Industrial Application Scenarios for 2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 921484-06-2)


Cell Cycle and CDK-Dependent Proliferation Research

The compound's classification within the 2-ureido-thiazole CDK/cyclin inhibitory class supports its application as a chemical probe in cell cycle studies, particularly in cancer cell lines where CDK activity is dysregulated. Its structural features—the p-tolyl urea and 3-trifluoromethylphenyl acetamide substituents—provide a differentiated pharmacophore for exploring structure-activity relationships (SAR) in CDK inhibitor programs, where the trifluoromethyl group (HBA count = 7) is expected to enhance target engagement relative to non-fluorinated analogs (HBA count = 5) . Researchers should independently validate kinase inhibition profiles for their specific experimental systems.

Lipophilic Probe for Cellular Permeability Studies

With a computed XLogP3-AA of 3.9 , representing a +0.8 log unit increase over the 2-methoxyphenyl analog (XLogP3-AA = 3.1) , this compound serves as a useful tool for investigating the relationship between lipophilicity and cellular uptake in thiazole-based kinase inhibitors. The differential lipophilicity profile is relevant for medicinal chemistry programs optimizing passive permeability while monitoring off-target promiscuity risks.

Comparator in Kinase Inhibitor Scaffold-Hopping Campaigns

The 2-ureido-thiazole scaffold has demonstrated dual VEGFR-2/PI3Kα inhibitory activity in related compounds, with certain analogs showing IC50 values ranging from 1.7 to 3.7 μmol/L against cancer cell lines—more potent than Sorafenib (IC50 = 5.2 μmol/L) in the same assay system . This compound, with its unique substitution pattern (p-tolyl urea + CF3-phenyl acetamide), can serve as a comparator for scaffold-hopping efforts aimed at identifying novel dual kinase inhibitors with potentially improved selectivity profiles.

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